molecular formula C26H22F2 B14199949 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene CAS No. 919789-02-9

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene

Cat. No.: B14199949
CAS No.: 919789-02-9
M. Wt: 372.4 g/mol
InChI Key: UNIGRMOBAUGOFO-UHFFFAOYSA-N
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Description

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of fluorophenyl groups and a trimethyl-indene core, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone derivatives under basic conditions to form the corresponding chalcone. This intermediate is then subjected to cyclization reactions to form the indene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the trimethyl-indene core can interact with hydrophobic pockets in enzymes, influencing their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene is unique due to its combination of fluorophenyl groups and a trimethyl-indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in material science and pharmaceuticals .

Properties

CAS No.

919789-02-9

Molecular Formula

C26H22F2

Molecular Weight

372.4 g/mol

IUPAC Name

2-[2,2-bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene

InChI

InChI=1S/C26H22F2/c1-16-4-13-23-17(2)24(18(3)25(23)14-16)15-26(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h4-15,18H,1-3H3

InChI Key

UNIGRMOBAUGOFO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)C)C(=C1C=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C

Origin of Product

United States

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